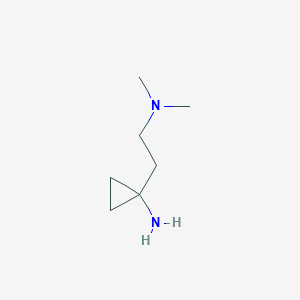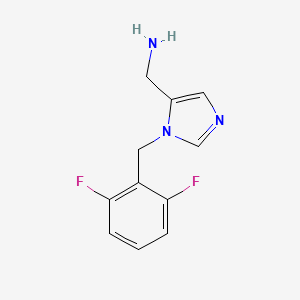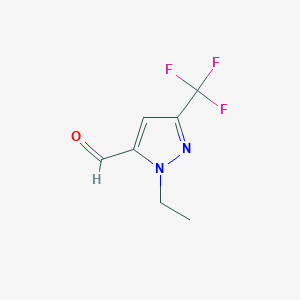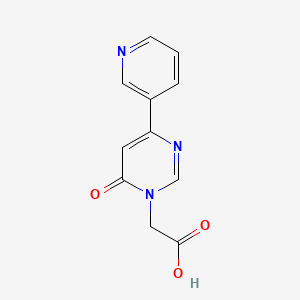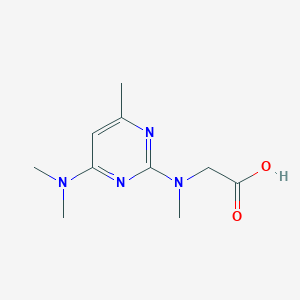![molecular formula C12H24O2Si B1474328 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol CAS No. 259880-64-3](/img/structure/B1474328.png)
5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol
Vue d'ensemble
Description
“5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol” is a chemical compound with the CAS Number: 259880-64-3 . It has a molecular weight of 228.41 . The compound is a yellow liquid .
Molecular Structure Analysis
The molecular formula of the compound is C12H24O2Si . The InChI code is 1S/C12H24O2Si/c1-11(2,3)15(6,7)14-10-8-9-12(4,5)13/h13H,10H2,1-7H3 .Applications De Recherche Scientifique
Intramolecular Hydroalkoxylation and Hydroamination of Alkynes
- This compound can be involved in the catalysis of intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds to form 5- or 6-membered rings. This process is catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands (Pouy et al., 2012).
Formic Acid Rearrangement
- The compound's behavior towards formic acid has been studied, showing significant yields of respective aldehydes (Takeshima et al., 1959).
Synthesis of 2-Silanorcaranes
- It can be used in the synthesis of 2-silanorcaranes through reduction and reaction processes involving elements like bromine and hydrogen (Rosenberg & Zuckerman, 1971).
Reaction with Carbon Monoxide and Water
- The compound's reaction with carbon monoxide and water in the presence of iron carbonyl catalysts has been explored, showing potential for oxymethylation processes (Wada & Matsuda, 1973).
Base-Promoted Intramolecular Cyclization
- This chemical is involved in base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives, leading to the formation of complex cyclic structures (Grandjean et al., 1992).
Hypoglycemic Agent Synthesis
- It has been utilized in the synthesis of novel hypoglycemic agents, indicating its potential application in medicinal chemistry (Youngdale & Oglia, 1985).
Divalent Sulfur Protection
- The compound is used in the preparation of reagents for divalent sulfur protection, showing its utility in organic syntheses (Wang & Clive, 2014).
Catalysis by Pd(II) Metal Centres
- It plays a role in the catalysis of cyclization processes by Pd(II) metal centers, further indicating its importance in synthetic organic chemistry (Carvalho et al., 2006).
Propriétés
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(6,7)14-10-8-9-12(4,5)13/h13H,10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOOHOFAFOLFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)
![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)
![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)
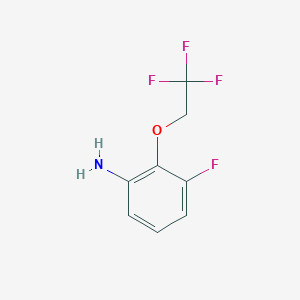
![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1474251.png)
![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide](/img/structure/B1474254.png)
![(3S,8AR)-3-(tert-Butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474261.png)
